molecular formula C11H14INO2 B3954774 2-iodo-N-(2-methoxy-1-methylethyl)benzamide

2-iodo-N-(2-methoxy-1-methylethyl)benzamide

Cat. No. B3954774
M. Wt: 319.14 g/mol
InChI Key: LZZQWDCRWJSYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-(2-methoxy-1-methylethyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that is primarily used as a research tool to study various biological and physiological processes.

Scientific Research Applications

2-iodo-N-(2-methoxy-1-methylethyl)benzamide has a wide range of scientific research applications. It is primarily used as a research tool to study the function of various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. It has been used to study the role of various proteins in cancer cells, as well as in the development of new drugs for the treatment of cancer.

Mechanism of Action

The mechanism of action of 2-iodo-N-(2-methoxy-1-methylethyl)benzamide is not fully understood. However, it is believed to function by inhibiting the activity of specific proteins in cells, which can alter various biological and physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of specific proteins in cells, which can alter various biological and physiological processes. It has also been shown to have anti-cancer properties, as well as anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-iodo-N-(2-methoxy-1-methylethyl)benzamide is its versatility as a research tool. It can be used to study a wide range of biological and physiological processes, making it a valuable resource for scientific research. However, one of the main limitations of this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are many potential future directions for research involving 2-iodo-N-(2-methoxy-1-methylethyl)benzamide. One area of interest is the development of new drugs for the treatment of cancer. This compound has shown promise in inhibiting the activity of specific proteins in cancer cells, which could lead to the development of new cancer treatments. Another potential area of research is the study of the role of specific proteins in various biological and physiological processes, which could lead to a better understanding of these processes and the development of new treatments for related diseases.

properties

IUPAC Name

2-iodo-N-(1-methoxypropan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-8(7-15-2)13-11(14)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZQWDCRWJSYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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